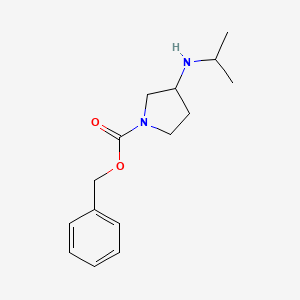

3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at position 1 and an isopropylamino substituent at position 2.

The isopropylamino group introduces steric bulk and moderate lipophilicity, while the benzyl ester enhances stability against hydrolysis under basic conditions.

Properties

IUPAC Name |

benzyl 3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(2)16-14-8-9-17(10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXGPAHGAGNFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with isopropylamine and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Pyrrolidine is reacted with isopropylamine in the presence of a suitable base (e.g., sodium hydroxide) to form the isopropylamino-pyrrolidine intermediate.

Step 2: The intermediate is then reacted with benzyl chloroformate in an organic solvent (e.g., dichloromethane) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The isopropylamino group may interact with receptors or enzymes, modulating their activity. The benzyl ester group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 3: Amino and Alkylamino Derivatives

(a) Benzyl 3-aminopyrrolidine-1-carboxylate

- Structure: Features a primary amino group (-NH₂) at position 3.

- Applications: Amino groups are pivotal in drug design for target binding; this compound may serve as a precursor for bioactive molecules .

(b) 3-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-pyrrolidine-1-carboxylic acid benzyl ester

- Structure: Contains a cyclopropylamino-carboxymethyl substituent.

- Properties: Molecular formula C₁₈H₂₄N₂O₄, XLogP3 = -0.1, indicating higher hydrophilicity than the isopropylamino analog. The cyclopropyl group adds ring strain, which may influence conformational stability .

Table 1: Key Properties of Amino/Alkylamino Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features |

|---|---|---|---|---|

| 3-Isopropylamino-pyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₂ | 274.35 | ~1.5* | Steric bulk, moderate lipophilicity |

| Benzyl 3-aminopyrrolidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | ~0.8* | High basicity, aqueous solubility |

| Cyclopropylamino-carboxymethyl derivative | C₁₈H₂₄N₂O₄ | 332.40 | -0.1 | Hydrophilic, strained cyclopropane |

*Estimated based on structural analogs.

Halogenated Derivatives

(a) 3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester

- Structure : Bromine atom at position 3.

- Properties: Molecular weight ~239–240 g/mol. Bromine’s electronegativity and leaving-group capability make this compound reactive in nucleophilic substitutions. The bulky bromine may reduce solubility compared to the isopropylamino derivative .

(b) (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

- Structure : Chlorine substituent at position 3.

- Properties: Molecular formula C₁₂H₁₄ClNO₂, molecular weight 239.70 g/mol. Chlorine’s smaller size compared to bromine or isopropyl groups allows for tighter binding in sterically constrained environments .

Hydroxy and Sulfur-Containing Derivatives

(a) Benzyl 3-hydroxypyrrolidine-1-carboxylate

- Structure : Hydroxyl group at position 3.

- Properties : Increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The hydroxyl group may participate in metabolic conjugation reactions .

(b) (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

- Structure : Hydroxyethylsulfanyl (-SCH₂CH₂OH) substituent.

- Properties: Molecular formula C₁₄H₁₉NO₃S, molar mass 281.37 g/mol.

Carbamate-Protected Analogs

(R)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester

- Structure : Boc (tert-butyloxycarbonyl) protecting group instead of benzyl ester.

- Properties: The Boc group enhances stability under basic conditions but requires acidic deprotection. This contrasts with the benzyl ester’s stability and hydrogenolysis-dependent removal .

Biological Activity

3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester, a chiral compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine ring substituted with an isopropylamino group and a benzyl ester functional group . Its synthesis typically involves the reaction of pyrrolidine with isopropylamine and benzyl chloroformate under controlled conditions, ensuring the preservation of its stereochemical integrity. The general reaction scheme includes:

- Formation of Intermediate : Pyrrolidine reacts with isopropylamine in the presence of a base (e.g., sodium hydroxide) to yield an isopropylamino-pyrrolidine intermediate.

- Esterification : The intermediate is then treated with benzyl chloroformate in an organic solvent (e.g., dichloromethane) to produce the final compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The isopropylamino group may modulate receptor activity, while the benzyl ester group influences solubility and bioavailability, affecting pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antioxidant Activity : It may neutralize free radicals, contributing to protective effects against oxidative stress.

- Neuroprotective Effects : Its structural similarity to known neuroactive compounds suggests it could influence neurotransmitter systems or provide protection against neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies indicate activity against various pathogens, making it a candidate for further investigation in antimicrobial research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Uniqueness |

|---|---|---|---|

| (S)-Proline | Pyrrolidine derivative | Neuroprotective | Naturally occurring amino acid |

| Benzylamine | Simple amine | Antimicrobial | Lacks chiral center |

| 4-Aminobutyric Acid | Amino acid derivative | Neurotransmitter | Different functional groups |

| This compound | Chiral pyrrolidine derivative | Antioxidant, Neuroprotective, Antimicrobial | Specific chiral configuration |

This table highlights how this compound stands out due to its specific chiral configuration and diverse potential pharmacological applications compared to other compounds.

Case Studies and Research Findings

- Neuroprotective Studies : In experiments assessing neuroprotective effects, compounds similar to this compound demonstrated significant protective effects in models of neurodegeneration. These studies suggest that the compound could be effective in treating conditions like Alzheimer's disease by modulating neurotransmitter systems .

- Antimicrobial Research : A study investigating various derivatives showed that certain structural modifications enhanced antimicrobial activity. The presence of the isopropylamino group in this compound may contribute to its effectiveness against specific bacterial strains .

- Structure-Activity Relationship (SAR) : Research on related compounds has established a systematic SAR that elucidates how modifications to the pyrrolidine ring affect binding affinity at nicotinic acetylcholine receptors. This knowledge can guide future design efforts for developing more potent derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester?

Methodological Answer: Synthesis optimization requires careful control of pH and catalyst selection. Evidence suggests that acidic conditions (pH 4–6) favor benzyl ester bond formation, as demonstrated in studies on analogous compounds where low pH enhanced esterification efficiency between carboxylic acids and benzyl alcohols . For enzymatic approaches, a mixed system (e.g., quinone methide intermediates with β-glucosidase and O₂) can be employed, but neutral pH may lead to competing reactions with amino groups in proteins . Recommended steps:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization should include:

- FTIR spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and pyrrolidine ring vibrations.

- Solid-state CP/MAS ¹³C NMR : Confirm benzyl ester linkage and pyrrolidine backbone conformation .

- HPLC : Quantify purity using reverse-phase columns (C18) with acetonitrile/water gradients.

- Elemental analysis : Detect trace nitrogen to rule out protein contamination (e.g., from enzyme residues) .

Q. What is the proposed mechanism for benzyl ester formation in this compound?

Methodological Answer: The reaction likely proceeds via a quinone methide intermediate, where the carboxylic acid group attacks the benzyl alcohol under acid catalysis. This mechanism is supported by studies on glucuronic acid benzyl ester formation, where pH-dependent protonation of the carboxyl group enhances nucleophilic attack on the benzyl carbon . Key steps:

Acidic protonation of the carboxylic acid.

Formation of a reactive quinone methide intermediate.

Nucleophilic substitution by benzyl alcohol.

Advanced Research Questions

Q. How do competing reactions (e.g., protein adduct formation) impact synthesis yields, and how can they be mitigated?

Methodological Answer: Under neutral pH, amino groups in proteins or enzymes react preferentially with quinone methide intermediates, reducing ester yield . Mitigation strategies:

- pH control : Maintain pH ≤ 5 to suppress amine reactivity.

- Enzyme-free systems : Use chemical catalysts (e.g., H₂SO₄) instead of enzymatic mixtures to avoid protein contamination.

- Purification : Employ size-exclusion chromatography to separate high-molecular-weight protein adducts from the target ester .

Q. Can computational modeling predict the stability of the pyrrolidine ring under varying reaction conditions?

Methodological Answer: Density functional theory (DFT) calculations can model the conformational stability of the pyrrolidine ring. For example:

- Calculate energy barriers for ring puckering or N-isopropyl group rotation.

- Simulate pH effects on protonation states of the carboxylic acid and amino groups.

Experimental validation via variable-temperature NMR or X-ray crystallography is recommended to corroborate computational results .

Q. What strategies enable selective functionalization of the pyrrolidine ring without disrupting the benzyl ester group?

Methodological Answer:

- Protecting groups : Temporarily block the benzyl ester with tert-butoxycarbonyl (Boc) during ring functionalization.

- Regioselective catalysis : Use transition-metal catalysts (e.g., Pd/C) to target specific positions on the pyrrolidine ring.

- Kinetic control : Optimize reaction temperature and time to favor ring modifications over ester hydrolysis .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. Are there bioconjugation applications for this compound in protein engineering?

Methodological Answer: Benzyl esters are widely used in site-specific protein modifications. For example:

- Enzyme-activated probes : The ester can serve as a latent electrophile for quinone methide-mediated crosslinking with proteins under acidic conditions .

- Protecting group strategy : The benzyl ester can be selectively cleaved (e.g., via hydrogenolysis) to expose a carboxylic acid for subsequent bioconjugation .

Q. How can conflicting data on reaction efficiency in literature be resolved?

Methodological Answer:

- Reproducibility checks : Verify reported protocols while controlling variables like solvent purity and stirring rate.

- Contradiction analysis : Compare elemental analysis data (e.g., nitrogen content) to identify unaccounted side reactions (e.g., protein adducts) .

- Multivariate optimization : Use design-of-experiments (DoE) to statistically isolate critical factors (e.g., pH, temperature) .

Q. What are the ecological and toxicological risks associated with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.